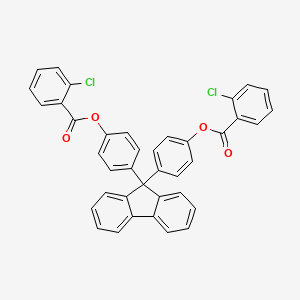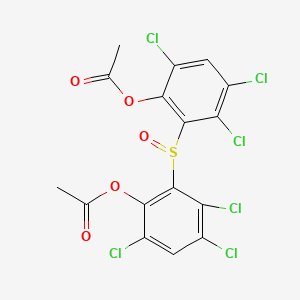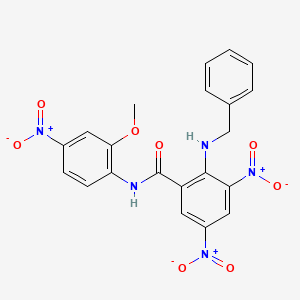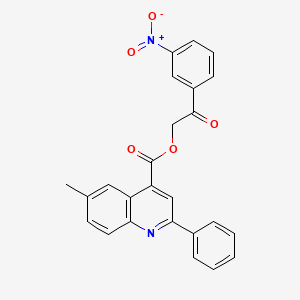![molecular formula C26H20ClN3O8 B12470312 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸は、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ニトロフェノキシ基、クロロフェニルカルボニル基、およびピロリジンカルボン酸基を含むその独特の構造によって特徴付けられます。
準備方法
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸の合成には、複数のステップと特定の反応条件が含まれます。一般的な合成経路の1つは、次のステップを含みます。
ニトロフェノキシ中間体の形成: このステップには、塩基性条件下で、適切なハロゲン化ベンゼン誘導体と4-ニトロフェノールの反応が含まれ、ニトロフェノキシ中間体が形成されます。
クロロフェニルカルボニル基とのカップリング: 次に、ニトロフェノキシ中間体を、塩基の存在下で4-クロロベンゾイルクロリドと反応させて、クロロフェニルカルボニル中間体を形成します。
ピロリジンカルボン酸基の形成: 最後のステップでは、酸性条件下で、クロロフェニルカルボニル中間体をピロリジン誘導体と反応させて、目的の化合物を形成します。
工業生産方法には、収率と純度を向上させるためのこれらのステップの最適化、および必要な特定の反応条件を処理するための特殊な機器の使用が含まれる場合があります。
化学反応の分析
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸は、さまざまな種類の化学反応を起こします。これらには以下が含まれます。
酸化: ニトロフェノキシ基は、強力な酸化剤の存在下で酸化反応を起こし、ニトロ誘導体の形成につながります。
還元: ニトロフェノキシ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することもできます。
置換: クロロフェニルカルボニル基は、求核置換反応を起こし、塩素原子がアミンやチオールなどの他の求核剤によって置換されます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素ガスとパラジウム触媒などの還元剤、アミンやチオールなどの求核剤などがあります。これらの反応から生成される主な生成物には、ニトロ誘導体、アミノ誘導体、および置換されたフェニルカルボニル化合物などがあります。
科学研究への応用
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸は、いくつかの科学研究への応用があり、これらには以下が含まれます。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: その独特の構造と官能基のために、酵素阻害とタンパク質-リガンド相互作用の研究に使用されます。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。ニトロフェノキシ基は、酵素やタンパク質と相互作用して、その機能の阻害または活性化につながる可能性があります。クロロフェニルカルボニル基は、タンパク質中の求核残基と共有結合を形成することができ、構造と機能の変化につながります。ピロリジンカルボン酸基は、特定の受容体と相互作用し、細胞シグナル伝達経路の変化につながります。
類似の化合物との比較
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸は、次のような他の類似の化合物と比較できます。
4-[4-(4-ニトロフェノキシ)フェニル]-5-置換-2H-1,2,4-トリアゾール-3-チオン: これらの化合物は、同様のニトロフェノキシ基とフェニル基を持っていますが、ピロリジン環の代わりにトリアゾール環が存在することで異なります.
インドール誘導体: これらの化合物は、インドール核を含み、抗ウイルス、抗炎症、および抗癌などの多様な生物活性を持っています.
2-[4-(4-ニトロフェノキシ)フェニル]-2-オキソエチル 1-{[(4-クロロフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸の独自性は、さまざまな分子標的と経路と相互作用することを可能にする、官能基の特定の組み合わせにあります。これは、さまざまな科学研究への応用のための汎用性の高い化合物です。
類似化合物との比較
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds have similar nitrophenoxy and phenyl groups but differ in the presence of a triazole ring instead of a pyrrolidine ring.
Indole derivatives: These compounds contain an indole nucleus and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various scientific research applications.
特性
分子式 |
C26H20ClN3O8 |
|---|---|
分子量 |
537.9 g/mol |
IUPAC名 |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H20ClN3O8/c27-19-5-1-17(2-6-19)25(33)28-29-14-18(13-24(29)32)26(34)37-15-23(31)16-3-9-21(10-4-16)38-22-11-7-20(8-12-22)30(35)36/h1-12,18H,13-15H2,(H,28,33) |
InChIキー |
HKAOLHQGRWWLDL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Biphenyl-4-yl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470235.png)
![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)
![3-amino-6-tert-butyl-N-(2,6-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12470253.png)



![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)

![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12470305.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)
